

Application of STING-Targeting Particles (STp) in Vaccine Development Research

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Compound of Interest

Compound Name: Enterotoxin STp (*E. coli*)

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the initiation of anti-pathogen and anti-tumor immunity. Activation of STING by cyclic dinucleotides (CDNs) leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promote the activation and maturation of antigen-presenting cells (APCs) and enhance antigen-specific T cell and B cell responses. However, the clinical translation of soluble STING agonists as vaccine adjuvants has been hampered by their rapid degradation, poor cellular uptake, and systemic toxicity.

STING-targeting particles (STp) are nanoparticle-based delivery systems designed to overcome these limitations. By encapsulating or conjugating STING agonists, STp can protect the agonist from degradation, facilitate its delivery to the cytosol of APCs, and target its distribution to lymph nodes where immune responses are initiated. This targeted delivery enhances the adjuvant effect of STING agonists while minimizing systemic inflammation. These application notes provide an overview of the use of STp in vaccine development, along with detailed protocols for their evaluation.

Data Presentation

The use of STp as vaccine adjuvants has shown significant promise in preclinical models, leading to enhanced humoral and cellular immune responses against a variety of antigens. The following tables summarize quantitative data from representative studies, highlighting the advantages of STp-based vaccine formulations compared to soluble STING agonists.

Table 1: Enhanced Immunogenicity of STp-Adjuvanted Vaccines in Preclinical Models

Vaccine Model	Antigen	STp Formulation	Metric	Soluble STING Agonist	STp Formulation	Fold Increase	Reference
HIV	gp41 peptide	Liposomal cdGMP	IgG Titer	~1 x 10 ⁴	~5 x 10 ⁵	~50	[1] [2]
Influenza	Recombinant Hemagglutinin	Acetate Dextran (Ace-DEX) MPs with cGAMP	IgG Titer	~1 x 10 ³	~1 x 10 ⁷	~10,000	[3]
Melanoma	OVA	Polymeric Micelle (PEG-b-PC7A)	Antigen-specific CD8+ T cells (% of total CD8+)	~2%	~14%	7	[4] [5]
Melanoma	TRP2 mRNA	Lipid Nanoparticle (LNP)	Tumor Growth	Uncontrolled	Significant retardation	N/A	[6]

Table 2: Enhanced In Vitro and In Vivo STING Activation by STp

Assay	Cell Type / Model	STp Formulation	Metric	Soluble STING Agonist	STp Formulation	Fold Increase	Reference
In Vitro IFN- β Induction	Murine Macrophages	Ace-DEX MPs with cGAMP	IFN- β (pg/mL)	~100	~100,000	1000	[3]
In Vivo Type I IFN Induction	Draining Lymph Nodes	Liposomal cdGMP	IFN- β mRNA expression	Low	Robust Induction	N/A	[2][7]
In Vitro STING Activation	RAW-264.7 cells	Lipid Nanodiscs (LND) with CDN	Luciferase Activity	EC50 > 10 μ M	EC50 ~ 1 μ M	>10	[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of STp-based vaccines.

Protocol 1: In Vitro STING Activation Assay using a Luciferase Reporter Cell Line

This protocol describes the measurement of STING pathway activation using a HEK293T cell line that expresses a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).

Materials:

- HEK293T-ISRE-luciferase reporter cells
- Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
- STp formulations and corresponding soluble STING agonist

- Empty nanoparticles (as a control)
- 96-well white, clear-bottom cell culture plates
- Luciferase assay reagent
- Luminometer

Procedure:

- Seed HEK293T-ISRE-luciferase reporter cells in a 96-well plate at a density of 3×10^5 cells/mL and incubate overnight at 37°C, 5% CO₂.[\[1\]](#)
- Prepare serial dilutions of the STp formulation, soluble STING agonist, and empty nanoparticles in complete DMEM.
- Carefully remove the culture medium from the cells and add 100 µL of the prepared dilutions to the respective wells.
- Incubate the plate for 24 hours at 37°C, 5% CO₂.[\[1\]](#)
- Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
[\[1\]](#)
- Measure the luminescence using a luminometer.
- Calculate the fold induction of luciferase activity relative to the untreated control cells.

Protocol 2: In Vivo Immunization and Challenge Study in Mice

This protocol outlines a general procedure for evaluating the protective efficacy of an STp-adjuvanted vaccine in a mouse model.

Materials:

- 6-8 week old female BALB/c or C57BL/6 mice

- STp-adjuvanted vaccine formulation
- Control formulations (e.g., antigen alone, antigen with soluble STING agonist)
- Syringes and needles (e.g., 27-30 gauge)
- Pathogen or tumor cells for challenge
- Calipers for tumor measurement (if applicable)

Procedure:

- Randomize mice into treatment groups (n=5-10 per group).
- For the primary immunization, inject each mouse with 50-100 μ L of the assigned vaccine formulation via the desired route (e.g., intramuscular, subcutaneous).[9]
- Administer booster immunizations at 2-3 week intervals, following the same procedure.
- Two weeks after the final boost, challenge the mice with a lethal or sub-lethal dose of the target pathogen or with tumor cells.
- Monitor the mice daily for signs of illness, weight loss, or tumor growth.
- Measure tumor volume with calipers every 2-3 days.[1]
- Record survival data and/or quantify pathogen load or tumor size at the end of the study.

Protocol 3: Quantification of Antigen-Specific Antibody Titers by ELISA

This protocol describes the measurement of antigen-specific antibody levels in the serum of immunized animals.

Materials:

- 96-well high-binding ELISA plates

- Recombinant antigen
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 5% BSA or non-fat milk)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Serum samples from immunized and control mice
- HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
- TMB substrate
- Stop solution (e.g., 2M H₂SO₄)
- Microplate reader

Procedure:

- Coat the wells of a 96-well ELISA plate with 100 µL of the recombinant antigen (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.[\[10\]](#)
- Wash the plate three times with wash buffer.
- Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.[\[10\]](#)
- Wash the plate three times with wash buffer.
- Prepare serial dilutions of the serum samples in blocking buffer.
- Add 100 µL of the diluted serum to the wells and incubate for 2 hours at room temperature.[\[11\]](#)
- Wash the plate three times with wash buffer.
- Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.[\[12\]](#)

- Wash the plate five times with wash buffer.
- Add 100 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes.[\[13\]](#)
- Stop the reaction by adding 50 μ L of stop solution.
- Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff (e.g., 2-3 times the background).

Protocol 4: Assessment of Antigen-Specific T Cell Responses by ELISpot

This protocol describes the quantification of antigen-specific, cytokine-producing T cells from the spleens of immunized mice.

Materials:

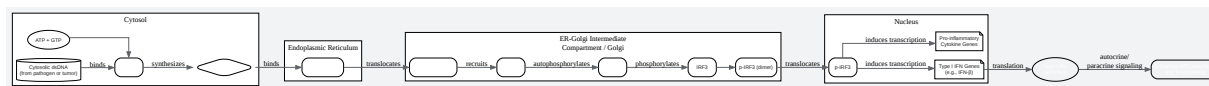
- ELISpot plates (e.g., PVDF-bottomed 96-well plates)
- Capture antibody for the cytokine of interest (e.g., anti-mouse IFN- γ)
- Spleens from immunized and control mice
- Complete RPMI-1640 medium
- Antigenic peptide or recombinant protein
- Biotinylated detection antibody for the cytokine of interest
- Streptavidin-HRP
- Substrate for HRP (e.g., AEC or BCIP/NBT)
- ELISpot plate reader

Procedure:

- Coat the ELISpot plate with the capture antibody overnight at 4°C.
- Wash and block the plate according to the manufacturer's instructions.
- Prepare single-cell suspensions from the spleens of immunized mice.
- Add $2-5 \times 10^5$ splenocytes to each well of the ELISpot plate.
- Stimulate the cells with the specific antigenic peptide (e.g., 10 µg/mL) or recombinant protein. Include wells with no antigen (negative control) and a mitogen (e.g., Concanavalin A) as a positive control.[\[14\]](#)
- Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
- Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
- Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
- Wash the plate and add the substrate to develop the spots.
- Stop the reaction by washing with water.
- Allow the plate to dry and count the spots using an ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.

Mandatory Visualization

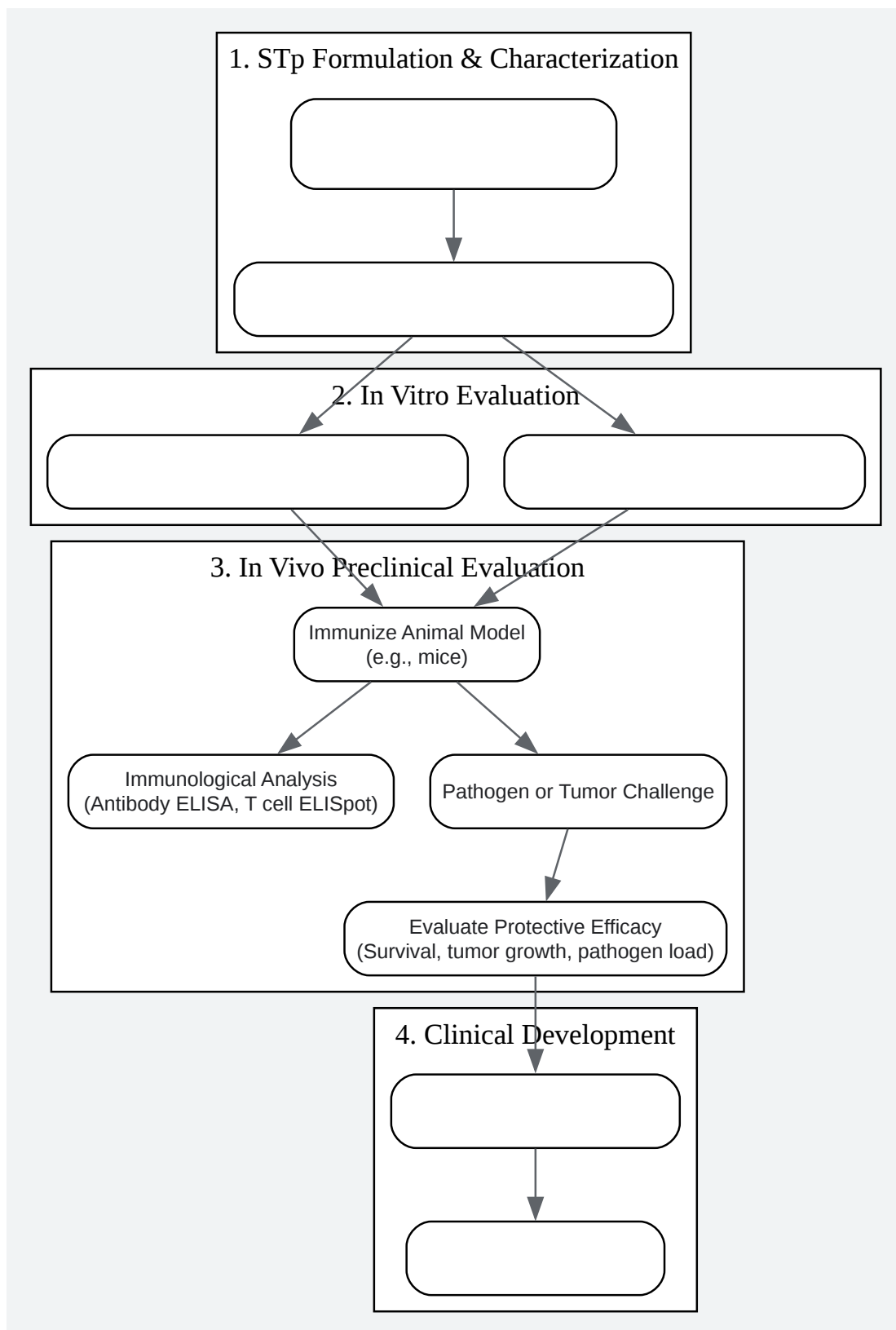
Signaling Pathway Diagram



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Caption: The cGAS-STING signaling pathway activated by cytosolic DNA.

Experimental Workflow Diagram



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Caption: Experimental workflow for the development and evaluation of STp-based vaccines.

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